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molecular formula C9H18ClNO2 B1339998 4-(Piperidin-4-yl)butanoic acid hydrochloride CAS No. 84512-08-3

4-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No. B1339998
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180759B2

Procedure details

To the 30% aqueous solution of 4-(4-pyridyl)butanoic acid hydrochloride prepared in step 2 (208.9 kg) and water (145 kg) is added platinum on charcoal (50% wet, 5%, 2.52 kg). The mixture is hydrogenated at about 70° C. under atmospheric pressure over 15 hours and then allowed to cool to ambient temperature. The catalyst is filtered and washed with water (20 kg). The resulting aqueous 16% solution of 4-piperidinebutanoic acid hydrochloride (388.5 kg) is used as is in step 4.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
208.9 kg
Type
reactant
Reaction Step One
Quantity
2.52 kg
Type
catalyst
Reaction Step One
Name
Quantity
145 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1>[Pt].O>[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1 |f:0.1,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
208.9 kg
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
2.52 kg
Type
catalyst
Smiles
[Pt]
Name
Quantity
145 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
WASH
Type
WASH
Details
washed with water (20 kg)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
Cl.N1CCC(CC1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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